molecular formula C11H12N2O3 B1302329 2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid CAS No. 885955-09-9

2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid

Cat. No.: B1302329
CAS No.: 885955-09-9
M. Wt: 220.22 g/mol
InChI Key: LLRCYQFSECXTMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid typically involves the condensation of phenylhydrazine with glyoxylic acid, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the imidazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization, chromatography, and distillation ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinone derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-3-methylimidazolidin-1-yl)acetic acid
  • 2-(2-Oxo-3-ethylimidazolidin-1-yl)acetic acid
  • 2-(2-Oxo-3-benzylimidazolidin-1-yl)acetic acid

Uniqueness

2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs. The phenyl group can enhance the compound’s stability, reactivity, and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(15)8-12-6-7-13(11(12)16)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRCYQFSECXTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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